molecular formula C10H10N2 B2415186 2-Amino-4-cyclopropylbenzonitrile CAS No. 1434127-51-1

2-Amino-4-cyclopropylbenzonitrile

Cat. No.: B2415186
CAS No.: 1434127-51-1
M. Wt: 158.204
InChI Key: GRCSEKWOVQOXSA-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on a benzonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyclopropylbenzaldehyde with ammonia and cyanide sources under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable chiral auxiliaries and nickel complexes has been reported to facilitate the large-scale preparation of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds .

Scientific Research Applications

2-Amino-4-cyclopropylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of new chemical entities and potential therapeutic agents .

Properties

IUPAC Name

2-amino-4-cyclopropylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCSEKWOVQOXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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